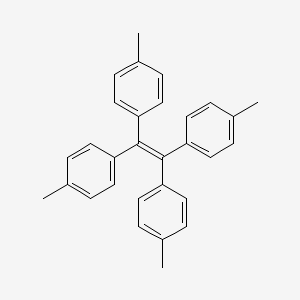

Tetra-p-tolylethene

説明

Historical Context and Evolution of Ethene-Based Chromophores in Chemical Research

Ethene-based chromophores, organic molecules containing carbon-carbon double bonds responsible for their color, have a rich history in chemical research. Initially, simple olefins and their derivatives were studied for their basic electronic transitions. A significant evolution in this field was the development of photochromic indigo (B80030) derivatives, with the first report in 1954 of N,N'-diacetylindigo. nih.gov This marked a pivotal moment, leading to extensive research on the photoisomerization of such compounds. nih.gov The core structure of many of these chromophores involves an ethylene (B1197577) bridge connecting two heterocyclic systems, where electronic transitions responsible for their optical properties occur. nih.gov

The journey of ethene-based systems continued with the exploration of multicomponent reactions to create diverse functional π-systems. nih.gov This approach allowed for the efficient synthesis of chromophores with tailored photophysical and electrochemical properties for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.gov A groundbreaking discovery in this area was the phenomenon of aggregation-induced emission (AIE), observed in molecules like tetraphenylethene (TPE). researchgate.net Unlike traditional chromophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules become more emissive when aggregated. researchgate.netmdpi.com This discovery, with TPE as an archetypal example, opened new avenues for creating highly efficient solid-state emitters. researchgate.net

Significance of Tetra-p-tolylethene in Advanced Molecular Systems

This compound (TPE), a derivative of tetraphenylethene, is an organic compound characterized by four p-tolyl groups attached to a central ethene backbone. Its significance in advanced molecular systems stems primarily from its distinct aggregation-induced emission (AIE) properties. rsc.orgrsc.org In dilute solutions, TPE derivatives are typically non-emissive due to the intramolecular rotation of the peripheral phenyl rings, which provides a non-radiative decay pathway. rsc.org However, in an aggregated state or in poor solvents, these rotations are restricted, leading to a significant enhancement in fluorescence emission. rsc.org

This unique AIE characteristic makes this compound a valuable component in various advanced applications. It has been investigated for use in Organic Light Emitting Diodes (OLEDs) due to its strong fluorescence and high thermal stability, which can enhance device efficiency and brightness. Furthermore, its photophysical properties make it an excellent candidate for fluorescent probes in biological imaging and for monitoring the assembly and disassembly of amphiphilic molecules. rsc.orgrsc.org The presence of the p-tolyl groups, as opposed to the phenyl groups in its parent compound tetraphenylethene, imparts distinct electronic and steric properties that influence its reactivity and applications.

Scope and Research Trajectories within this compound Chemistry

The research landscape of this compound (TPE) chemistry is dynamic and expanding, driven by its unique photophysical properties. A primary research trajectory focuses on harnessing its aggregation-induced emission (AIE) for various applications. Scientists are actively developing TPE-based materials for use in organic light-emitting diodes (OLEDs), where its high solid-state emission efficiency is a significant advantage. researchgate.net

Another major area of investigation is its use as a fluorescent probe. rsc.org Researchers are exploring its potential for sensing and biological imaging, for example, in determining the critical micelle concentration of surfactants. rsc.orgrsc.orgnih.gov The synthesis of novel TPE derivatives is also a key research direction. This includes creating push-pull chromophores with strong intramolecular charge transfer for applications like photothermal therapy. mdpi.com The development of new synthetic methods, such as palladium-catalyzed deoxygenative coupling of diarylketones, allows for more efficient production and functionalization of the TPE core.

Furthermore, research is being conducted on incorporating TPE into polymers to create advanced materials. For instance, TPE-doped nanofibers have been shown to exhibit enhanced sensitivity for temperature and pressure sensing. researchgate.net The study of TPE's fundamental photophysics, including its excited-state dynamics, continues to be an active area of research to better understand and predict the behavior of TPE-based systems. nih.gov

Interdisciplinary Relevance of this compound Studies

The study of this compound (TPE) holds significant relevance across multiple scientific disciplines due to its unique properties.

Materials Science: TPE is a key building block for advanced materials. Its high thermal stability and strong solid-state fluorescence make it a prime candidate for the emissive layer in Organic Light Emitting Diodes (OLEDs), contributing to the development of next-generation display technologies. It also serves as a photoinitiator in polymerization processes.

Chemistry: In organic synthesis, TPE's structure allows for various functionalizations, making it a versatile intermediate for creating complex molecular architectures. It can also participate in reactions like Diels-Alder, expanding its utility in synthetic chemistry.

Photonics and Optoelectronics: The distinct photophysical properties of TPE are central to its use in photonics. It is employed as a fluorescent probe for applications such as biological imaging. Furthermore, its nonlinear optical properties are being explored for use in telecommunications and laser technology. ontosight.ai

Biochemistry and Pharmaceutical Sciences: The aggregation-induced emission (AIE) of TPE derivatives is utilized to study the assembly and disassembly of amphiphilic molecules, which is crucial in understanding biochemical processes and for applications like drug delivery. rsc.orgrsc.org

Nanoscience and Nanotechnology: TPE-based molecules are used in the fabrication of nanostructures. For instance, TPE-substituted polymers can self-assemble into nanoparticles that retain the AIE features and can be used for cellular imaging. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

1-methyl-4-[1,2,2-tris(4-methylphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26)30(27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBCWMJBIJTDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207042 | |

| Record name | Tetra-p-tolylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-43-6 | |

| Record name | Tetra-p-tolylethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra-p-tolylethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetra P Tolylethene and Its Derivatives

Classic Synthetic Routes and Their Mechanistic Investigations

The preparation of tetra-p-tolylethene has been predominantly achieved through reductive coupling reactions, with the McMurry reaction being a cornerstone methodology.

McMurry Coupling Strategies for this compound Synthesis

The McMurry reaction is a powerful method for synthesizing alkenes via the reductive coupling of two ketone or aldehyde molecules. wikipedia.org In the case of this compound, the precursor is 4,4'-dimethylbenzophenone (B146755) (also known as di-p-tolyl ketone). The reaction is mediated by a low-valent titanium species, which is typically generated in situ from a titanium chloride compound and a reducing agent. wikipedia.orgalfa-chemistry.com

The generally accepted mechanism for the McMurry coupling proceeds in two main stages:

Pinacol (B44631) Coupling: Low-valent titanium species, often considered Ti(0), induce a single-electron transfer to the carbonyl groups of two ketone molecules. This forms ketyl radical anions, which then dimerize to create a titanium pinacolate intermediate (a 1,2-diolate complex). wikipedia.orgresearchgate.netorganic-chemistry.org This initial coupling is analogous to the pinacol coupling reaction. wikipedia.org

Deoxygenation: At higher temperatures, the titanium pinacolate undergoes deoxygenation. nih.gov The high oxophilicity (affinity for oxygen) of titanium drives this step, leading to the formation of the central carbon-carbon double bond of the alkene and titanium oxide byproducts. wikipedia.org

Common reagent systems for generating the active low-valent titanium include combinations like TiCl₃/LiAlH₄, TiCl₃/K, TiCl₄/Zn, or TiCl₃/Mg. wikipedia.orgnih.gov The choice of solvent is also crucial, with anhydrous tetrahydrofuran (B95107) (THF) being widely used as it effectively solubilizes the intermediate complexes and facilitates the electron transfer steps. wikipedia.org

Modified Literature Protocols for this compound Preparation

To improve yields and reaction conditions, various modified protocols have been developed. One notable procedure for synthesizing 1,1,2,2-tetra-p-tolylethene involves the use of titanium tetrachloride (TiCl₄), zinc powder as the reducing agent, and a small amount of pyridine (B92270) in dry THF. rsc.org In this method, the low-valent titanium reagent is prepared first, followed by the addition of the di-p-tolylmethanone precursor. This specific protocol has been reported to produce the desired product in high yield. rsc.orgnih.gov

Table 1: Modified McMurry Protocol for this compound Synthesis

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Di-p-tolylmethanone | TiCl₄, Zn powder, Pyridine | Anhydrous THF | Reflux (85 °C), 12 hours | 89% | rsc.org |

| 4,4'-dimethylbenzophenone | TiCl₄, Zn, K₂CO₃ | Anhydrous THF | Reflux (75 °C), 12 hours | 85% | nih.gov |

Functionalization and Derivatization Approaches

The this compound core serves as a versatile scaffold that can be chemically modified to tailor its properties for specific applications. These modifications can be directed at the peripheral aromatic rings or the tolyl side-chains.

Introduction of Aromatic and Heteroaromatic Substituents

While direct functionalization of the this compound aromatic rings can be challenging, a common strategy involves the synthesis of brominated tetra-arylethylene analogues, which can then participate in cross-coupling reactions. For instance, derivatives like 1,1,2,2-tetrakis(4-bromophenyl)ethylene serve as key intermediates. These brominated compounds can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide variety of new aromatic and heteroaromatic substituents. academie-sciences.frnih.govrsc.org This approach allows for the construction of complex, conjugated systems with tunable electronic and photophysical properties.

Side-Chain Modifications for Tailored Properties

A more direct route to functionalizing this compound involves the modification of its four methyl groups. A key transformation is the free-radical bromination of the methyl groups to yield 1,1,2,2-tetrakis(4-(bromomethyl)phenyl)ethene. rsc.orgnih.gov This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). rsc.orgnih.gov The resulting tetrabrominated compound is a highly valuable intermediate, as the benzylic bromide groups are reactive sites for a wide range of subsequent nucleophilic substitution reactions, enabling the attachment of diverse functional moieties.

Table 2: Side-Chain Bromination of this compound

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,1,2,2-Tetra-p-tolylethene | NBS, AIBN | Benzene (B151609) | 85 °C, 3 hours | 1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene | 61% | rsc.org |

| 1,1,2,2-Tetra-p-tolylethene | NBS, BPO | CCl₄ | 80 °C | 1,1,2,2-Tetrakis(4-(bromomethyl)phenyl)ethene | - | nih.gov |

Multi-step Synthetic Sequences for Complex this compound Architectures

The true synthetic utility of this compound is realized when it is used as a core building block in multi-step syntheses to create complex, functional molecules. libretexts.org An illustrative example is the synthesis of the tetrapodal zwitterionic ligand TPE-4PO. rsc.org This synthesis demonstrates a sequential functionalization strategy:

Step 1: Core Synthesis. 1,1,2,2-tetra-p-tolylethene is prepared via a modified McMurry coupling. rsc.org

Step 2: Side-Chain Activation. The methyl groups are converted to bromomethyl groups using NBS and AIBN. rsc.org

Step 3 & 4: Elaboration. The brominated intermediate is further oxidized to the corresponding tetra-aldehyde, which is then condensed with other reagents to build the final complex ligand structure. nih.gov

This strategic, step-wise approach allows for the construction of large, well-defined molecular architectures where the this compound unit imparts its unique photophysical characteristics to the final assembly. rsc.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is a growing area of research, aimed at reducing the environmental impact of chemical processes. jcchems.com Key strategies include the use of reusable catalysts, minimizing solvent use through mechanochemistry, and employing energy-efficient methods like photocatalysis.

Catalyst Reusability and Heterogeneous Catalysis: A significant advancement in green synthesis is the use of heterogeneous catalysts that can be easily recovered and reused. The synthesis of this compound precursors can be achieved using an iron-zeolite catalyst. This method is advantageous as the catalyst can be used for multiple cycles without a significant loss of activity, which aligns with the green chemistry principle of waste reduction. researchgate.net The use of such solid-supported catalysts simplifies product purification and reduces the generation of catalyst-containing waste streams.

Mechanochemical Synthesis: Mechanochemistry, which involves chemical reactions induced by mechanical force such as grinding or milling, offers a powerful solvent-free or solvent-minimized synthetic route. iust.ac.ir This technique reduces reliance on volatile and often hazardous organic solvents, thereby preventing pollution at its source. While specific applications to this compound are emerging, the mechanochemical synthesis of related organic compounds, such as quinoxalines and porphyrins, has been demonstrated to be efficient and environmentally friendly. researchgate.netorientjchem.org These methods proceed by grinding reactants together, sometimes with a catalytic amount of an acid or ionic liquid, at room temperature, which drastically reduces energy consumption compared to conventional heating. researchgate.netorientjchem.org

Photocatalytic Methods: Photocatalysis represents another green pathway, utilizing light as a clean energy source to drive chemical reactions under mild conditions. nih.gov The development of photocatalytic systems, for instance, for the synthesis of complex organic scaffolds like tetra-substituted furans, highlights the potential of this approach. rsc.org These reactions often proceed at ambient temperature and pressure, offering a low-energy alternative to traditional thermally-driven reactions. The synthesis of various materials using photocatalysis, including porphyrin derivatives and polymers, demonstrates the broad applicability of this green technique. nih.govrsc.org

Scalability and Efficiency of Synthetic Protocols

The scalability and efficiency of a synthetic protocol are critical for the practical application and industrial production of this compound. Efficiency is typically measured by reaction yield, time, and conditions, while scalability refers to the feasibility of adapting the process for large-scale manufacturing.

Several key methods for synthesizing this compound and its direct precursors have been evaluated for these parameters:

McMurry Reaction: This is a classical method for the reductive coupling of ketones to form alkenes. wikipedia.org It can be a one-step, efficient route to the ethene core from the corresponding di-p-tolylmethanone. wikipedia.orgualberta.ca While high yields have been reported for related compounds, such as an 89% yield for 1,1,2,2-tetra-p-tolylethane (a saturated analogue), the reaction can be sensitive to steric hindrance, which may affect its broader applicability. ualberta.cagoogle.com The use of reactive metal reagents like titanium chlorides and strong reducing agents can also pose challenges for scalability and safety. wikipedia.org

Palladium-Catalyzed Deoxygenative Coupling: This modern method provides a direct and efficient route from diarylketones to tetraarylethanes. Research has detailed a procedure using a palladium catalyst (PdCl₂) with various ligands and reagents, achieving high isolated yields for related products, often exceeding 70%. The reaction conditions are well-controlled, though the use of a precious metal catalyst like palladium can be a cost factor in large-scale production. rsc.org

Fe-Zeolite Catalyzed Coupling: This approach involves the coupling of epoxides and cyclic diketones to form tetraketone intermediates, which can then be further processed. While a multi-step process, it offers significant advantages in scalability, particularly when implemented in a continuous-flow reactor system. This method boasts high catalyst reusability and good yields for the intermediate steps (up to 76%), making it a promising option for industrial-scale synthesis.

The table below provides a comparative analysis of these synthetic protocols.

Interactive Data Table: Comparison of Synthetic Protocols for this compound and Precursors

| Feature | Pd-Catalyzed Deoxygenative Coupling | Fe-Zeolite Catalyzed Coupling | McMurry Reaction wikipedia.orggoogle.com |

|---|---|---|---|

| Reaction Type | Deoxygenative reductive coupling | Epoxide ring opening and cyclization | Reductive ketone coupling |

| Starting Materials | Diarylketones | Epoxides and cyclic diketones | Diarylketones |

| Catalyst/Reagent | PdCl₂ / PPh₃ / Diphenylphosphine oxide | Fe-zeolite | TiCl₃ or TiCl₄ / Reducing Agent (e.g., Zn, LiAlH₄) |

| Typical Temperature | 150 °C | 140–180 °C | Reflux |

| Reaction Time | 1-12 hours | 8 hours (batch), 20 min (flow) | Varies |

| Solvent | DMSO or DME | Toluene or 1,4-dioxane | THF or DME |

| Typical Yield | 70–90% (for related tetraarylethanes) | Up to 76% (for tetraketone intermediate) | Up to 89% (for saturated analogue) |

| Scalability | Moderate | High (continuous-flow) | Moderate to challenging |

| Catalyst Reusability | Not explicitly reported | Yes, multiple cycles | No |

Advanced Spectroscopic Characterization and Elucidation of Tetra P Tolylethene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For tetra-p-tolylethene, NMR is crucial for confirming its synthesis and understanding its conformational dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the different proton environments within the this compound molecule. The spectrum is characterized by signals corresponding to the aromatic protons of the p-tolyl groups and the protons of the methyl groups.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of δ 6.88–7.16 ppm. google.com The methyl protons give rise to a sharp singlet at approximately δ 2.17–2.28 ppm. rsc.org The integration of these signals confirms the ratio of aromatic to methyl protons, consistent with the molecular structure.

¹H NMR Data for this compound

| Chemical Group | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| Aromatic Protons | 6.88 - 7.16 | Multiplet | CDCl₃ |

| Methyl Protons | 2.17 - 2.28 | Singlet | CDCl₃ |

Data compiled from multiple sources. google.comrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Due to the symmetry of the molecule, the number of signals is less than the total number of carbon atoms. The spectrum typically shows signals for the quaternary carbons of the central ethene unit, the substituted and unsubstituted aromatic carbons, and the methyl carbons. rsc.orgrsc.orgsemanticscholar.orgbeilstein-journals.org

The chemical shifts in ¹³C NMR are sensitive to the electronic environment. The sp² hybridized carbons of the aromatic rings and the central double bond resonate at higher chemical shifts (downfield) compared to the sp³ hybridized methyl carbons. libretexts.org

¹³C NMR Data for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| Ethene Quaternary Carbons | 140 - 144 | CDCl₃ |

| Substituted Aromatic Carbons | 136 - 138 | CDCl₃ |

| Unsubstituted Aromatic Carbons | 128 - 132 | CDCl₃ |

| Methyl Carbons | ~21 | CDCl₃ |

Advanced NMR Techniques (e.g., 2D NMR) for Conformational Studies

While 1D NMR provides fundamental structural information, 2D NMR techniques are invaluable for probing the conformational dynamics of this compound. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between protons and carbons, helping to assign complex spectra and understand through-space interactions. researchgate.netlibretexts.org

For this compound, the propeller-like conformation of the four p-tolyl groups around the central ethene core is a key structural feature. Temperature-dependent NMR studies can reveal information about the rotational barriers of these phenyl rings. The restriction of intramolecular rotation (RIR) in the aggregated state is a fundamental concept explaining the AIE phenomenon, and 2D NMR can provide insights into these restricted motions. acs.org

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, is essential for understanding the electronic transitions and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

The UV-Vis absorption spectrum of this compound in dilute solutions typically exhibits strong absorption bands in the ultraviolet region. These absorptions are attributed to π-π* electronic transitions within the conjugated system of the molecule. rsc.orgmdpi.comresearchgate.net The exact position and intensity of the absorption maxima can be influenced by the solvent polarity. In many common organic solvents, a high-energy absorption band is observed around 250 nm, with another significant absorption around 320-330 nm. researchgate.netescholarship.org

Steady-State Photoluminescence Spectroscopy of this compound and its Aggregates

One of the most remarkable features of this compound is its aggregation-induced emission (AIE). In dilute solutions, this compound is typically non-emissive or weakly fluorescent. This is because the excited state energy is efficiently dissipated through non-radiative pathways, primarily via the free rotation of the p-tolyl groups. acs.org

However, upon aggregation, for instance, by adding a poor solvent like water to a solution in a good solvent like tetrahydrofuran (B95107) (THF), a significant enhancement in fluorescence intensity is observed. acs.orgrsc.org This is a hallmark of AIE. In the aggregated state, the intramolecular rotations of the phenyl rings are restricted, which blocks the non-radiative decay channels and opens up the radiative pathway, leading to strong light emission. acs.org The emission spectrum of aggregated this compound is typically observed in the blue region of the visible spectrum. researchgate.net The study of the photoluminescence of its aggregates is crucial for its applications in areas like fluorescent probes and organic light-emitting diodes (OLEDs).

Photophysical Properties of this compound

| State | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence |

|---|---|---|---|

| Dilute Solution | ~320-330 | - | Weak/Non-emissive |

| Aggregate/Solid State | - | ~420-480 | Strong |

Data compiled from multiple sources. researchgate.netescholarship.orgnih.gov

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamic processes that occur in the excited state of molecules. lightcon.com For this compound, a molecule known for its aggregation-induced emission (AIE) properties, this technique provides critical insights into the mechanisms governing its fluorescence. cd-bioparticles.net In dilute solutions, TPE derivatives are typically non-emissive due to the rapid non-radiative decay of the excited state through intramolecular rotations and vibrations of the phenyl rings. researchgate.net

Upon aggregation or in the solid state, these intramolecular motions are restricted, which blocks the non-radiative decay pathways and opens up a radiative channel, leading to strong fluorescence emission. cd-bioparticles.netresearchgate.net Time-resolved fluorescence measurements allow for the direct observation of the excited-state lifetime, providing quantitative data on how the environment affects the decay dynamics.

Several techniques are employed to measure fluorescence dynamics on different timescales, including Time-Correlated Single Photon Counting (TCSPC), fluorescence upconversion, and the Kerr gate method. lightcon.com TCSPC is well-suited for measuring lifetimes in the nanosecond range, which is typical for the emissive aggregates of TPE. instras.commdpi.com For instance, studies on similar AIE-active molecules have shown that in aggregated states, the fluorescence lifetime can be significantly longer than in solution. cd-bioparticles.net The extended lifetime is a direct consequence of the suppression of non-radiative processes.

Research on tetraphenylethylene (B103901) (TPE), the parent compound of this compound, reveals that the excited-state dynamics are complex. researchgate.netnih.gov The phenyl ring torsions are identified as essential motions in the non-radiative decay path. researchgate.net By using time-resolved techniques, researchers can probe the kinetics of these torsional motions and how their restriction upon aggregation leads to the observed AIE phenomenon.

Table 1: Illustrative Time-Resolved Fluorescence Data for AIEgens

| System | Condition | Excited-State Lifetime (τ) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| Tetraphenylethylene (TPE) | Dilute THF Solution | < 1 ns | < 1% | researchgate.net |

| Tetraphenylethylene (TPE) | Aggregated State (THF/Water) | > 10 ns | > 90% | google.com |

| 9-Cyanoanthracene | Ethanol Solution | 11.42 ns | - | instras.com |

Note: This table provides illustrative data based on the behavior of TPE and related AIEgens. Exact values for this compound may vary.

Mass Spectrometry for Molecular Identification and Stoichiometry Determination

Mass spectrometry is an indispensable analytical technique for the precise determination of molecular weight and elemental composition, providing unambiguous confirmation of a compound's identity. chim.lu For this compound (C30H28), mass spectrometry validates its molecular formula and provides insights into its fragmentation patterns. nih.govepa.gov

In a typical mass spectrum of this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. chim.lu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. beilstein-journals.org The calculated monoisotopic mass of this compound is 388.2191 g/mol . nih.govepa.gov

The fragmentation of this compound under electron ionization (EI) would likely involve cleavages of the bonds within the ethylenic bridge and the tolyl groups. Common fragmentation pathways for aromatic compounds include the loss of methyl groups (CH3) from the tolyl substituents and cleavage of the carbon-carbon double bond. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C30H28 | nih.govepa.gov |

| Average Molecular Weight | 388.554 g/mol | epa.gov |

| Monoisotopic Mass | 388.219101 g/mol | nih.govepa.gov |

| Primary Fragmentation Pathways | α-cleavage, McLafferty rearrangement (for related structures) | libretexts.orglibretexts.org |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. edinst.comspectroscopyonline.comfrontiersin.org These two techniques are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that lead to a change in the polarizability of the molecule. edinst.com

For this compound, the IR and Raman spectra will be dominated by vibrational modes associated with the p-substituted phenyl rings and the central ethylene (B1197577) core.

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl groups on the tolyl rings will show stretching vibrations in the 3000-2850 cm⁻¹ range.

C=C Stretching: The central ethylenic double bond and the aromatic ring C=C stretching vibrations are expected in the 1650-1450 cm⁻¹ region. The C=C stretch of the ethylene core is often more prominent in the Raman spectrum.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the benzene (B151609) rings. For a p-substituted ring, a strong out-of-plane C-H bending band is typically observed around 850-800 cm⁻¹.

Skeletal Vibrations: The complex vibrations of the entire molecular skeleton appear in the fingerprint region (below 1500 cm⁻¹).

The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of this compound, confirming the presence of its key functional groups and offering insights into its molecular structure. spectroscopyonline.comyoutube.comcore.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | spectroscopyonline.com |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | IR, Raman | spectroscopyonline.com |

| C=C Stretch (Aromatic) | 1625 - 1475 | IR, Raman | sapub.org |

| C=C Stretch (Ethylenic) | ~1650 | Raman | edinst.com |

| Aromatic C-H Out-of-Plane Bend (p-substitution) | 850 - 800 | IR | covalentmetrology.com |

Theoretical and Computational Investigations of Tetra P Tolylethene

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic characteristics of TPE and its derivatives. These computational methods allow for a detailed analysis of the molecule's geometry, molecular orbitals, and charge transfer phenomena.

Ground State Geometrical Configuration Optimization

In its ground state, tetra-p-tolylethene adopts a distinctly non-planar, propeller-like conformation. This twisted geometry is a direct consequence of the steric hindrance between the four bulky p-tolyl groups attached to the central ethylene (B1197577) core. DFT calculations, often employing functionals like B3LYP with a 6-31G* basis set, have been instrumental in optimizing this ground state geometry. rsc.org These studies confirm that the phenyl rings are significantly twisted out of the plane of the central C=C double bond. This structural feature is critical as it prevents strong intermolecular π-π stacking in the solid state, a phenomenon that typically leads to fluorescence quenching in many traditional fluorophores. The optimized geometry from DFT calculations provides the foundational structure for further analysis of the molecule's electronic and photophysical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic transitions and reactivity of a molecule. numberanalytics.com For TPE and its derivatives, DFT calculations reveal that the HOMO and LUMO are typically localized on different parts of the molecule. rsc.orgresearchgate.net

In many TPE derivatives, the HOMO is often centered on the electron-donating p-tolyl groups, while the LUMO is predominantly located on the central tetraphenylethylene (B103901) core. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic absorption and emission properties. numberanalytics.com A smaller HOMO-LUMO gap generally corresponds to a lower energy electronic transition, resulting in absorption and emission at longer wavelengths. For a TPE derivative, TPE-4PO, the calculated energy gap between the HOMO and LUMO orbitals is 3.5 eV. rsc.org The distribution and energies of these frontier orbitals can be modulated by introducing different substituent groups on the phenyl rings, providing a strategy for tuning the optoelectronic properties of TPE-based materials. ajchem-a.com

Table 1: Frontier Molecular Orbital Data for a this compound Derivative (TPE-4PO)

| Molecular Orbital | Energy (a.u.) | Energy (eV) |

|---|---|---|

| HOMO | - | - |

| LUMO | - | - |

| Energy Gap | 0.13 | 3.5 |

Data derived from DFT calculations on TPE-4PO, a derivative of this compound. rsc.org

Intraligand Charge Transfer (ILCT) Phenomena in this compound Derivatives

Intraligand charge transfer (ILCT) is an electronic transition where an electron moves from a donor part to an acceptor part within the same ligand or molecule. ontosight.ai In the context of TPE derivatives, this phenomenon can play a significant role in their photophysical properties. rsc.org By strategically functionalizing the p-tolyl rings with electron-donating and electron-accepting groups, it is possible to induce and control ILCT processes.

For instance, in a TPE derivative featuring both the AIE-active TPE core and charge-separated pyridone ends, an ILCT can occur from the pyridone moieties (acting as donors) to the central TPE backbone (acting as the acceptor). rsc.org This charge transfer can lead to the formation of a charge-separated excited state, which can influence the emission color and intensity. The study of ILCT in TPE derivatives is crucial for developing materials with tunable and multi-stimuli responsive photoluminescent behaviors. rsc.orgnih.gov

Molecular Dynamics Simulations of Conformational Flexibility

While DFT provides a static picture of the molecule's geometry, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility. core.ac.ukbonvinlab.org For this compound, MD simulations are essential for understanding the rotational and vibrational motions of the p-tolyl rings. These simulations reveal that the phenyl rings are not static but undergo continuous rotational motion in solution. This dynamic behavior is a key aspect of the AIE mechanism. In dilute solutions, the free rotation of the phenyl rings provides non-radiative decay pathways for the excited state, leading to weak or no fluorescence. rsc.org However, in the aggregated state or in a viscous medium, these intramolecular rotations are restricted, which blocks the non-radiative decay channels and promotes radiative decay, resulting in strong fluorescence emission. rsc.orggoogle.com MD simulations can quantify the degree of this rotational freedom under different environmental conditions, providing a deeper understanding of the AIE phenomenon.

Quantum Chemical Calculations for Excited State Properties and Nonradiative Decay Pathways

To fully comprehend the photoluminescence of this compound, it is necessary to investigate its excited-state properties and the competing radiative and non-radiative decay pathways. researchgate.net Time-dependent DFT (TD-DFT) is a widely used quantum chemical method for this purpose. scm.com

TD-DFT calculations can predict the energies of the excited states and the nature of the electronic transitions (e.g., π-π* or charge transfer). For TPE, the lowest excited state is typically a π-π* transition localized on the tetraphenylethylene core. A critical aspect of the AIE mechanism is the nature of the potential energy surface of the excited state. Calculations have shown that in the excited state, there is a barrierless or very low-barrier pathway for the molecule to undergo geometrical relaxation, primarily through the twisting of the C=C double bond and the phenyl rings. researchgate.net This twisting motion leads to a conical intersection with the ground state, providing a highly efficient non-radiative decay channel in solution. researchgate.net When the intramolecular rotations are restricted in the aggregate state, this non-radiative pathway is blocked, and the molecule is forced to decay radiatively by emitting a photon. google.com

Predictive Modeling for Structure-Property Relationships in this compound

The wealth of experimental and computational data on this compound and its derivatives has paved the way for the development of predictive models based on structure-property relationships. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural features of molecules with their photophysical properties. researchgate.netljmu.ac.uk

By employing machine learning algorithms and statistical methods, it is possible to build models that can predict the emission wavelength, quantum yield, and other relevant properties of new, unsynthesized TPE derivatives. arxiv.org The inputs for these models can include a variety of molecular descriptors, such as electronic parameters derived from DFT calculations (e.g., HOMO-LUMO gap), steric parameters, and topological indices. These predictive models can significantly accelerate the discovery and design of new AIE materials with tailored properties for specific applications, such as bioimaging, sensing, and optoelectronics, by reducing the need for extensive trial-and-error synthesis and characterization. r-project.org

Aggregation Induced Emission Aie Phenomena in Tetra P Tolylethene Systems

Fundamental Principles of AIE in Tetra-p-tolylethene

The AIE effect in this compound is rooted in the molecule's unique propeller-shaped spatial conformation. researchgate.netacs.org In dilute solutions, the four peripheral phenyl rings are able to undergo active intramolecular rotations around the single bonds connecting them to the central ethylene (B1197577) core. uqu.edu.samdpi.com These dynamic rotational motions provide an efficient non-radiative decay pathway for the excited state, effectively quenching fluorescence. uqu.edu.saacs.org Consequently, TPE molecules in solution are virtually non-emissive. However, in the aggregated state or in a solid film, these intramolecular rotations are physically hindered. This restriction blocks the non-radiative decay channels, forcing the excited molecule to release its energy through radiative decay, resulting in strong light emission. researchgate.net

The primary mechanism governing the AIE phenomenon in this compound and its derivatives is the Restriction of Intramolecular Rotation (RIR). researchgate.netnih.gov The TPE molecule can be conceptualized as having a central olefin stator and four peripheral phenyl rotors. uqu.edu.sa In solution, the constant, dynamic rotation and twisting of these phenyl rotors against the ethylene stator dissipates the absorbed photon energy as heat, leading to a non-radiative relaxation of the excitons. uqu.edu.sa

Upon aggregation, caused by factors such as the addition of a poor solvent to a solution or solidification, the TPE molecules are forced into close proximity. The resulting physical constraints and intermolecular interactions severely hamper the rotation of the phenyl rings. researchgate.net This "locking" of the molecular conformation effectively shuts down the non-radiative decay pathway. rsc.org With the primary non-radiative channel blocked, the excited state energy is instead released radiatively, leading to the characteristic strong fluorescence of the aggregated molecules. researchgate.net This RIR mechanism has been widely accepted and serves as a foundational principle for explaining the AIE effect in a vast number of luminogens with similar structural features. researchgate.netnih.gov More broadly, RIR is considered part of a more generalized principle known as Restriction of Intramolecular Motions (RIM), which also includes the restriction of intramolecular vibrations (RIV). nih.govnih.gov

The RIR mechanism in TPE systems has been substantiated through a combination of sophisticated experimental techniques and theoretical calculations.

Experimental Approaches:

Terahertz Time-Domain Spectroscopy (THz-TDS): This technique has provided direct experimental evidence for the RIR hypothesis. By probing the low-frequency molecular motions, studies have linked the intensity of intramolecular rotation and rocking modes to the measured fluorescence, offering conclusive evidence that the restriction of these motions is central to the AIE mechanism. rsc.org

Ultrafast Spectroscopy: Time-resolved spectroscopic studies have been employed to investigate the excited-state dynamics of TPE derivatives. These experiments have established a direct correlation between state-dependent coupling motions and the inhibition of fluorescence, further clarifying the role of molecular motion in the AIE process. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR has been used to investigate other potential competing mechanisms, such as E-Z isomerization (EZI) of the central double bond. While EZI does occur in dilute solutions of TPE-cored luminogens, its role in the emission quenching process has been quantified and found to be minor compared to the dominant effect of intramolecular rotation. rsc.org

Theoretical Approaches:

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: Computational simulations, such as those using Density Functional Theory (DFT) at levels like B3LYP/6-31G(d), have been instrumental in understanding the AIE mechanism. acs.org These calculations can model the electronic structure and potential energy surfaces of TPE molecules in both isolated and aggregated states. researchgate.net Theoretical studies show that as TPE molecules aggregate, the changes in molecular structure lead to an enhancement in fluorescence intensity, which aligns with experimental observations. researchgate.net These models help visualize how the restriction of phenyl ring rotation upon aggregation makes radiative decay from the excited state more favorable.

Design Principles for Enhancing AIE Efficiency in this compound Derivatives

The versatility of the TPE core allows for extensive chemical modification, enabling the rational design of derivatives with tailored and enhanced AIE properties. Molecular engineering strategies focus on modifying the electronic nature, steric hindrance, and intermolecular interactions of the luminogens.

The core principle behind engineering TPE derivatives is to control the balance between intramolecular motion and intermolecular interactions to optimize emission efficiency and tune the output color.

Polymer Integration: Incorporating TPE moieties into polymer backbones, either as side chains or as part of the main chain, is an effective strategy to enhance AIE. The rigid polymer matrix can physically restrict the intramolecular rotation of the TPE units. For instance, integrating TPE into a polyarylethersulfone (PAES) backbone has been shown to significantly increase the fluorescence quantum yield, with one derivative exhibiting a yield more than double that of pure TPE powder. nih.gov

Conjugation with Functional Cores: Attaching TPE units to other functional chromophores can transform molecules that typically suffer from ACQ into highly emissive AIE materials. For example, decorating a phenanthrene (B1679779) core with two TPE segments results in compounds that are non-emissive in solution but show strong blue light emission upon aggregation. mdpi.com Similarly, attaching TPE "arms" to a porphyrin core can convert it from an ACQ molecule to one that exhibits aggregation-induced emission enhancement (AIEE). researchgate.net

Donor-Acceptor (D-A) Structures: Creating D-A structures by introducing electron-donating and electron-accepting groups into the TPE framework allows for precise tuning of the emission wavelengths across the visible and even near-infrared spectrums. researchgate.net This strategy is widely used to develop materials for specific applications, such as blue emitters for organic light-emitting diodes (OLEDs) by combining TPE with moieties like 9,9-dimethylacridine. mdpi.com

The nature and position of substituent groups on the peripheral phenyl rings of the TPE core play a critical role in determining the AIE performance, including quantum yield and emission wavelength.

Electronic Effects: The electronic properties of substituents can modulate the energy levels of the molecule. A study on pyridyl-containing tetra-arylethenes demonstrated that the AIE properties could be systematically adjusted by modifying the electronic density of the pyridyl moieties through N-oxide formation or N-methylation. nih.gov

Positional Isomerism: The substitution position is crucial. In a study involving TPE-substituted BODIPY (boron-dipyrromethene) dyes, it was found that attaching TPE groups at the 8-position benefited emission in the aggregated state. nih.govresearchgate.net In contrast, substitutions at the 3- or 5-positions through a vinyl bridge extended the π-conjugation, leading to more planar structures that exhibited poor emission in the aggregated state, likely due to stronger π-π stacking that favors non-radiative decay. nih.gov

The following table summarizes findings on how substituent modifications can influence the AIE characteristics of TPE derivatives.

| TPE Derivative System | Substituent/Modification Strategy | Observed Effect on AIE Performance | Reference |

|---|---|---|---|

| TPE-BODIPY | TPE substitution at the 8-position | Benefited aggregated state emission. | nih.gov |

| TPE-BODIPY | TPE substitution at 3- or 5-positions via vinyl bridge | Increased conjugation, leading to poor aggregated state emission (ACQ). | nih.gov |

| Pyridyl-containing Tetra-arylethenes | N-oxide or N-methylation of pyridyl groups | Adjusted electronic densities, leading to different AIE properties compared to classic TPE. | nih.gov |

| TPE-Polyarylethersulfone (m-PAES-TPE) | Incorporation into the main polymer chain (50% molar content) | Fluorescence quantum yield reached 57.43%, more than twice that of TPE powder. | nih.gov |

Environmental and Morphological Factors Affecting AIE

The AIE phenomenon is highly sensitive to the local environment and the morphology of the aggregates. These external factors can significantly influence the degree of RIR and, consequently, the emission intensity and wavelength.

Solvent Environment: The composition of the solvent system is a primary factor in inducing aggregation. Typically, AIE is studied in solvent/non-solvent mixtures, such as tetrahydrofuran (B95107) (THF)/water. acs.org As the fraction of the non-solvent (e.g., water) increases, the TPE derivatives, which are generally hydrophobic, begin to aggregate. The point of maximum AIE intensity is often observed at a specific solvent ratio (e.g., 90% water content), where extensive aggregate formation occurs. acs.org The choice of solvent can also influence the final aggregate morphology and emission characteristics. researchgate.net

Aggregate Morphology: The way in which TPE molecules self-assemble impacts their photophysical properties. Studies using Scanning Electron Microscopy (SEM) have shown that TPE derivatives can form different morphologies, such as spheres of varying sizes, depending on the solvent system (e.g., THF/water vs. methanol/water). researchgate.net These morphological differences can lead to variations in emission intensity. Furthermore, ordered structures, such as honeycomb-like porous films, can be fabricated from TPE derivatives. These structured films are highly emissive, indicating that controlling the micro-level architecture of the aggregates is a viable way to enhance their AIE properties. researchgate.net

Solvent Polarity and Aggregation Behavior

The photoluminescence of this compound is profoundly influenced by the polarity of its environment. In good solvents, such as tetrahydrofuran (THF), the molecule exists in a dissolved state and exhibits weak to negligible fluorescence. This is attributed to the active intramolecular rotations of the tolyl groups, which provide non-radiative decay pathways for the excited state. However, the introduction of a poor solvent, typically water, into a solution of this compound in a good solvent, induces the aggregation of the molecules.

This aggregation process restricts the intramolecular rotations of the tolyl rotors, blocking the non-radiative decay channels and consequently leading to a significant enhancement of the fluorescence emission, a phenomenon known as aggregation-induced emission (AIE). The extent of this emission enhancement is directly related to the fraction of the poor solvent in the mixture. As the water fraction increases, the molecules aggregate more extensively, resulting in a more pronounced fluorescence intensity.

Table 1: Illustrative Example of Aggregation-Induced Emission in a Tetraphenylethene Derivative in THF/Water Mixtures

| Water Fraction (% v/v) | Relative Photoluminescence Intensity | Emission Maximum (nm) |

| 0 | Low | ~409 |

| 60 | Moderate | ~466 |

| 70 | High | ~466 |

| 90 | Very High | ~480 |

Note: This data is representative of the AIE behavior of tetraphenylethene derivatives and is intended to illustrate the expected trend for this compound. mdpi.comresearchgate.net

Temperature-Dependent Emission in this compound Aggregates

The emission intensity of this compound aggregates is also sensitive to temperature variations. Generally, a decrease in temperature leads to an enhancement in the photoluminescence intensity of AIE-active aggregates. This phenomenon can be attributed to the further suppression of residual intramolecular motions and vibrational dissipation of energy at lower temperatures. The rigidified environment at cryogenic temperatures minimizes non-radiative decay processes, thereby favoring radiative decay and resulting in stronger emission.

Research on a derivative of tetraphenylethene, S-TPE-1, has demonstrated this temperature dependency. When the temperature was decreased from 300 K to 80 K, the emission intensity of the aggregated solid-state gel showed a significant enhancement. This suggests that at lower temperatures, the thermal energy is insufficient to overcome the energy barrier for non-radiative decay pathways, leading to a more efficient radiative process.

While specific quantitative data for this compound is not available in the provided results, the behavior of similar TPE derivatives provides a strong indication of the expected trend.

Solid-State Photoluminescence and Crystallization-Induced Emission

In the solid state, this compound is expected to be highly emissive due to the restriction of intramolecular rotations in the closely packed environment. The photoluminescence quantum yield (PLQY) of TPE derivatives in the solid state can be remarkably high. researchgate.net The efficiency of solid-state emission is critically dependent on the molecular packing and the degree of crystallinity.

A well-ordered crystalline structure can lead to a more effective restriction of intramolecular rotations compared to an amorphous solid, a phenomenon often referred to as crystallization-induced emission (CIE). The specific packing arrangement in the crystal lattice can minimize intermolecular quenching effects and enhance the radiative decay rate. The solid-state emission of TPE derivatives can be influenced by the presence of intermolecular interactions, such as C-H···π bonds, which can further rigidify the molecular conformation and contribute to enhanced emission. The luminescence properties, including the emission wavelength and quantum yield, can vary between different crystalline polymorphs of the same compound due to differences in molecular packing.

Probing Self-Assembly and Micellization with this compound AIEgens

The AIE properties of this compound and its derivatives make them excellent fluorescent probes for monitoring self-assembly processes, particularly the formation of micelles in surfactant solutions. In an aqueous solution below the critical micelle concentration (CMC) of a surfactant, the hydrophobic this compound molecules are in a dispersed state and exhibit weak fluorescence. However, once the surfactant concentration reaches the CMC, micelles are formed, and the hydrophobic this compound molecules partition into the hydrophobic core of these micelles.

This encapsulation within the micellar core restricts the intramolecular rotations of the tolyl groups, leading to a significant increase in fluorescence intensity. By monitoring the fluorescence intensity of this compound as a function of surfactant concentration, the CMC can be accurately determined as the point where a sharp increase in fluorescence is observed.

A study utilizing 1,2-diphenyl-1,2-di(p-tolyl)ethene, an isomer of this compound, demonstrated its effectiveness in determining the CMC of various surfactants. The results showed good agreement with values obtained using other methods, highlighting the reliability of this AIE-based approach.

Table 2: Critical Micelle Concentration (CMC) of Various Surfactants Determined Using a this compound Isomer as a Fluorescent Probe

| Surfactant | CMC (mM) - Determined by AIE Probe |

| Sodium dodecyl sulfate (B86663) (SDS) | 8.1 |

| Cetyltrimethylammonium bromide (CTAB) | 0.92 |

| Triton X-100 | 0.23 |

| Pluronic F127 | 0.007 (at 37 °C) |

Data obtained from studies on 1,2-diphenyl-1,2-di(p-tolyl)ethene.

This application showcases the utility of this compound systems as sensitive fluorescent probes for studying the self-assembly and aggregation behavior of amphiphilic molecules.

Supramolecular Assemblies and Self Assembly of Tetra P Tolylethene

Noncovalent Interactions in Tetra-p-tolylethene Aggregates

The aggregation of this compound is not a random clumping but a directed process governed by a subtle interplay of weak intermolecular forces. In the aggregated state, the restriction of intramolecular rotations within the TPE molecule inhibits non-radiative decay pathways, leading to enhanced fluorescence. The primary forces driving this aggregation are π-π stacking, hydrogen bonding, and hydrophobic interactions.

π-π stacking is a fundamental noncovalent interaction that plays a significant role in the assembly of aromatic molecules like this compound. ontosight.ainih.gov These interactions arise from the alignment of the electron-rich π-systems of the tolyl groups on adjacent molecules. The planar, conjugated system of TPEs makes them versatile building blocks for supramolecular structures governed by π-π interactions. ontosight.ai The strength and geometry of this stacking are influenced by substituents on the aromatic rings. rsc.org

Hydrogen bonding, while not intrinsic to the unsubstituted this compound molecule itself, is a powerful tool for directing self-assembly when TPE is functionalized with hydrogen-bond donor or acceptor groups. nih.govmdpi.com Research has shown that hydrogen bonding can work in concert with π-π stacking to create highly ordered, stable supramolecular structures. nih.govhelsinki.fi The presence of hydrogen bonds can enhance the strength of π-π stacking interactions by depleting electron density from the aromatic rings, thereby strengthening the assembly. rsc.orghelsinki.fi This synergistic effect is crucial for designing complex, multi-dimensional architectures. mdpi.com

| Interaction Type | Role in TPE Aggregates | Influencing Factors |

| π-π Stacking | Primary force for arranging aromatic rings, crucial for forming ordered stacks and influencing electronic properties. ontosight.ainih.gov | Substituents on aryl groups, molecular geometry, solvent environment. rsc.org |

| Hydrogen Bonding | Provides directionality and stability to assemblies when TPE is functionalized; enhances π-π stacking. mdpi.comhelsinki.fi | Presence of donor/acceptor groups, solvent polarity, temperature. nih.govrsc.org |

In aqueous environments, hydrophobic interactions are a dominant driving force for the aggregation of TPE and its derivatives. acs.org As a largely nonpolar molecule, this compound is poorly soluble in water. This insolubility forces the molecules to cluster together to minimize their contact with water molecules, a process that underpins its aggregation-induced emission (AIE) property. acs.org

The aggregation process can be precisely controlled by introducing amphiphiles, such as surfactants. acs.org These molecules, possessing both hydrophobic and hydrophilic parts, can interact with TPE. acs.org At low concentrations, ionic amphiphiles can facilitate the aggregation of TPE molecules through a combination of electrostatic and hydrophobic interactions, leading to enhanced fluorescence. acs.org However, at concentrations above the critical micelle concentration (CMC), the amphiphiles may form micelles that encapsulate and disperse the TPE molecules, potentially leading to a decrease in fluorescence as the aggregation state is disrupted. psu.edu This tunable aggregation makes TPE derivatives excellent probes for studying the formation and properties of micelles. psu.eduresearchgate.net

Formation of Supramolecular Architectures

The self-assembly of this compound can be harnessed to create a variety of sophisticated supramolecular architectures, from simple micelles and vesicles to complex nanostructures and host-guest systems.

Derivatives of this compound can be designed as amphiphilic molecules that self-assemble into micelles and vesicles in solution. researchgate.net The fluorescence of the TPE unit serves as a built-in reporter for the assembly process. researchgate.net The aggregation of these amphiphiles to form micelles restricts the rotation of the TPE core, "turning on" its fluorescence and allowing for the precise determination of the critical micelle concentration (CMC). psu.eduresearchgate.net

Studies have shown that TPE-functionalized copolymers can form spherical micelles in aqueous solutions. researchgate.net Furthermore, supramolecular vesicles can be formed, which are responsive to external stimuli such as temperature or the introduction of specific guest molecules, allowing for controlled disruption of the vesicle structure. researchgate.net

| Surfactant Type | Critical Micelle Concentration (CMC) Range | Interaction with TPE |

| Ionic Surfactants | 10⁻³ – 10⁻² M | Induce aggregation at low concentrations; can disperse TPE in micelles above CMC. acs.orgmpg.de |

| Nonionic Surfactants | 10⁻⁴ – 10⁻³ M | Can encapsulate TPE within hydrophobic micelle cores. psu.edumpg.de |

Advanced fabrication techniques can produce highly ordered nanomaterials from TPE derivatives. One such method is hydrolysis-assisted co-assembly. researchgate.net In a reported example, a copolymer functionalized with a tetraphenylethylene (B103901) derivative (PAH-g-TPE) was synthesized. researchgate.net This copolymer initially forms micelles in a neutral aqueous solution. researchgate.net Upon incubation in a low pH solution, hydrolysis occurs, which triggers a transformation of the micelles into pure nanoparticles of the TPE derivative with a diameter of approximately 300 nm. researchgate.net This demonstrates a powerful strategy where a polymer assists in the initial dispersion and subsequent controlled assembly of the AIE-active molecules into distinct nanostructures. researchgate.net

This co-assembly approach can be extended by using multiple types of molecules. For instance, copolymers grafted with both pyrene (B120774) and tetraphenylethylene derivatives form micelles that can transform into various nanostructures—including nanoparticles, nanorods, nanotubes, and nanoribbons—depending on the pH of the solution. researchgate.net

The unique structure of this compound and its derivatives makes them suitable components for host-guest chemistry. nih.gov They can act as either the host, forming a cavity to encapsulate smaller guest molecules, or as the guest, fitting into the cavity of a larger host molecule.

A notable example is the creation of a three-dimensional, octacationic cage built from a tetraphenylethene-based framework. nih.gov This cage acts as a host, capable of recognizing and binding polycyclic aromatic hydrocarbons like coronene (B32277) in organic solvents and water-soluble dyes in aqueous media. nih.gov The binding is driven by a combination of C-H···π, π-π, and electrostatic interactions. nih.gov Encapsulation within the cage significantly alters the photophysical properties of the guest dye, leading to a higher quantum yield and a longer emission lifetime. nih.gov

Conversely, TPE derivatives can act as guests. They have been shown to form inclusion complexes with macrocyclic hosts like cucurbiturils and cyclodextrins. rsc.org These interactions can be used to control the aggregation state and, consequently, the emission properties of the TPE guest. researchgate.net

| Host | Guest | Driving Interactions | Outcome |

| TPE-based Octacationic Cage | Coronene, Sulforhodamine 101 | C-H···π, π-π, electrostatic | Enhanced fluorescence quantum yield and lifetime of guest. nih.gov |

| Cucurbit[n]uril | Azastilbene salts (TPE analogue) | Host-guest inclusion | Formation of pseudorotaxanes and supramolecular polymers with distinct luminescent properties. rsc.org |

| Cyclodextrins | TPE derivatives | Host-guest inclusion | Disruption of vesicle architecture, control over aggregation. researchgate.net |

Self-Assembly Mechanisms and Kinetic Control

The formation of ordered supramolecular structures from TPE building blocks is governed by a complex interplay of non-covalent interactions and can be directed through precise control over the assembly conditions. The pathway of assembly determines the final architecture and, consequently, the material's properties.

The primary mechanisms of supramolecular polymerization are categorized as isodesmic and cooperative. rsc.orgnih.gov

Isodesmic Assembly: In this mechanism, the energy of association for adding a monomer to a growing polymer chain is constant, regardless of the chain's length. This process is nucleation-free and typically results in a broad distribution of polymer lengths. rsc.orgresearchgate.net

Cooperative Assembly: This pathway involves a distinct nucleation step, where the initial formation of a small aggregate (a nucleus) is energetically unfavorable. However, subsequent monomer additions to the nucleus are much more favorable. This leads to a highly cooperative, all-or-nothing process that, above a critical concentration or below a critical temperature, results in long, well-defined fibers. ub.edursc.org

The self-assembly of TPE derivatives can proceed through either of these pathways, dictated by the molecular design and environmental factors. The process is driven by a combination of non-covalent forces, including hydrogen bonding, π-π stacking, hydrophobic effects, and electrostatic interactions. wiley.com By strategically functionalizing the TPE core, researchers can favor specific interactions and guide the assembly toward a desired mechanism. For example, introducing groups capable of strong, directional hydrogen bonds can promote cooperativity. ub.edu

Beyond the thermodynamic endpoint, kinetic control offers a powerful strategy to create specific, often metastable, supramolecular structures. nih.govresearchgate.net Self-assembly pathways can be complex, sometimes involving the initial formation of a kinetically favored, metastable aggregate that later transforms into the most thermodynamically stable structure. nih.govnih.gov This phenomenon, known as pathway complexity, allows for the isolation of unique structures by trapping the system in a kinetic minimum. nih.govrsc.org Factors such as solvent composition, temperature, concentration, and the rate of assembly can be manipulated to select a specific kinetic pathway over the thermodynamic one. nih.govnih.gov For instance, the rapid injection of a TPE derivative's solution into a poor solvent can trap molecules in a kinetically stable, emissive state.

Table 1: Comparison of Supramolecular Polymerization Mechanisms

| Mechanism | Characteristics | Driving Factors for TPE Derivatives | Typical Outcome |

|---|---|---|---|

| Isodesmic | Nucleation-free; constant monomer addition energy. nih.govresearchgate.net | Dominated by general hydrophobic effects and non-directional van der Waals forces. ub.edu | Broad distribution of aggregate sizes; less ordered structures. |

| Cooperative | Nucleation-growth process; energetically favorable elongation. ub.edursc.org | Strong, directional interactions like hydrogen bonding or significant π-π stacking. ub.edu | Long, monodisperse fibers; highly ordered structures. |

| Kinetic Control | Formation of metastable structures trapped in a local energy minimum. rsc.org | Rapid changes in environment (e.g., solvent polarity); pathway complexity. researchgate.netnih.gov | Unique, non-equilibrium structures that may differ from the thermodynamic product. |

Functional Supramolecular Materials Derived from this compound

The ability to control the self-assembly of this compound derivatives has led to the development of a wide array of functional materials with applications in optoelectronics, sensing, and biotechnology. The AIE property of the TPE core is central to the function of these materials.

Luminescent Polymers and Gels: TPE units can be incorporated into polymers to create materials with stimuli-responsive luminescence. For example, supramolecular polymers have been fabricated using hydrogen bonding between a pyridine-functionalized TPE derivative and poly(vinyl alcohol). These materials exhibit multicolor luminescence switching in response to acid vapors. nih.gov Furthermore, conjugating TPE with fatty acids or peptides can produce molecules that self-assemble into luminescent, supramolecular gels in aqueous environments, combining the mechanical properties of gels with the emissive features of TPE. researchgate.net

Sensors and Probes: The fluorescence of TPE assemblies is highly sensitive to the local environment, making them excellent candidates for chemical sensors. The aggregation and deaggregation of TPE derivatives can be modulated by amphiphiles, allowing for the determination of critical micelle concentrations. rsc.org By attaching specific recognition units to the TPE scaffold, selective "turn-on" fluorescent probes have been developed for detecting analytes like silver ions (Ag⁺). In one such case, a TPE derivative functionalized with benzimidazole (B57391) groups forms aggregates and becomes highly emissive only in the presence of Ag⁺, which it chelates. scispace.com

Organic Light-Emitting Diodes (OLEDs): this compound is a versatile building block for creating highly efficient solid-state emitters for OLEDs. chemrxiv.org Its propeller-like shape helps to prevent strong intermolecular π-π stacking in the solid state, which would otherwise quench emission. This ensures high fluorescence quantum yields in thin films, a critical requirement for emissive layers in OLED devices.

Bio-imaging and Drug Delivery: The "turn-on" nature of AIE upon aggregation is highly advantageous for biological imaging, as it provides a high signal-to-noise ratio. TPE-based nanoparticles can be formed through self-assembly and used to image cells. researchgate.net Additionally, the dynamic and stimuli-responsive nature of supramolecular assemblies makes them suitable for drug delivery systems. researchgate.net For instance, nanocarriers can be designed to disassemble and release an encapsulated drug in response to specific biological triggers.

Table 2: Examples of Functional Materials from this compound Assemblies

| Material Type | TPE Derivative | Assembly Driver | Function/Application | Reference |

|---|---|---|---|---|

| Supramolecular Polymer | Pyridine-functionalized TPE | Hydrogen bonding with PVA | Rewritable paper, optical memory systems | nih.gov |

| Fluorescent Probe | Benzimidazole-functionalized TPE | Chelation-induced aggregation | Selective "turn-on" detection of Ag⁺ ions | scispace.com |

| Supramolecular Gel | TPE-fatty acid conjugate | Hydrophobic interactions, H-bonding | Luminescent, biocompatible gels | researchgate.net |

| OLED Emitter | Various TPE derivatives | Solid-state packing | Efficient light-emitting layers in OLEDs | chemrxiv.org |

| Bio-imaging Agent | TPE-CHO nanoparticles | Hydrolysis-assisted self-assembly | Cellular imaging with blue fluorescence | researchgate.net |

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | TPE |

| 1,1,2,2-tetraphenylethane | s-TPE |

| (4,4′-dibutanoxy tetraphenylethylene)-1-pyridine | PTPEC₄ |

| Poly(vinyl alcohol) | PVA |

| Tetraphenylethylenecarboxaldehyde | TPE-CHO |

Applications of Tetra P Tolylethene in Advanced Materials and Devices

Chemical Sensing and Biosensing Applications

Real-World Sample Analysis and Practical Utility

The distinct photophysical characteristics of tetra-p-tolylethene and its derivatives, particularly their tendency to fluoresce brightly in an aggregated state, make them highly suitable for developing chemosensors for real-world applications. This property is harnessed for the detection of various analytes, including hazardous materials like explosives.

Polymers incorporating TPE derivatives have been developed as efficient chemosensors for detecting nitro-aromatic compounds, which are common components of explosives. mdpi.com For instance, polymers based on a di-p-tolylethene moiety have been synthesized and loaded onto polyurethane foams to create sensors for picric acid (PA), a potent explosive. mdpi.comresearchgate.net In the presence of PA, the fluorescence of these polymers is significantly quenched. mdpi.comresearchgate.net This quenching effect forms the basis of the detection mechanism. The sensitivity of these sensors is noteworthy, with significant fluorescence quenching observed at very low concentrations of the analyte. researchgate.net

The practical utility of these TPE-based sensors lies in their high sensitivity and the potential for creating portable, real-time monitoring systems. mdpi.commdpi.com The detection mechanism often involves a process called photo-induced electron transfer (PET) from the electron-rich TPE-based polymer to the electron-deficient nitro-aromatic explosive, which quenches the fluorescence. mdpi.com Research has demonstrated quenching efficiencies as high as 86.7% for certain TPE-based polymer sensors at picric acid concentrations of 180 µg·mL⁻¹ in methanol. researchgate.net This highlights their potential for use in environmental monitoring and security applications. bosch-sensortec.comnih.gov

Integration into Polymer Systems and Macromolecular Assemblies

The ease with which the this compound scaffold can be chemically modified allows for its integration into complex macromolecular structures, including polymers and microspheres, thereby imparting them with desirable luminescent properties.

This compound and its parent compound, tetraphenylethene, are archetypal AIE luminogens (AIEgens) and serve as versatile building blocks for creating highly efficient solid-state emitters. researchgate.net When incorporated into a polymer chain, the propeller-shaped TPE units can prevent the detrimental aggregation-caused quenching (ACQ) effect that plagues many traditional fluorescent polymers. mdpi.com The restriction of intramolecular rotations of the TPE units in the aggregated or solid state blocks non-radiative decay pathways, leading to strong light emission.

Various synthetic strategies, such as Suzuki, Witting, and Sonogashira coupling reactions, are employed to construct polymers featuring TPE building blocks. rsc.org These methods allow for the creation of a diverse range of luminescent polymers with high thermal stability and solubility. rsc.orghokudai.ac.jpmdpi.com For example, alternating copolymers have been synthesized using a di-p-tolylethene derivative with other aromatic units like fluorene (B118485) and thiophene. mdpi.com These polymers exhibit aggregation-enhanced emission (AEE) and have been explored for their sensing capabilities. mdpi.com

The table below summarizes key properties of representative luminescent polymers incorporating a TPE derivative.

| Polymer Name | Comonomer | Emission Property | Application Highlight |

| Poly((E)-1,2-diphenyl-1,2-di-p-tolylethene-alt-9,9′-dioctyl-fluorene) (PFTPE) | 9,9-dioctylfluorene | Aggregation-Induced Emission (AIE) | Explosive detection sensor mdpi.com |

| Poly((E)-1,2-diphenyl-1,2-di-p-tolylethene-alt-2,5-thiophene) (PTTPE) | Thiophene | Aggregation-Enhanced Emission (AEE) | Explosive detection sensor mdpi.comresearchgate.net |

This table is generated based on data from the cited research articles. mdpi.comresearchgate.net

The development of such polymers showcases the utility of TPE as a fundamental component for producing advanced functional materials with tailored photophysical properties. koreascience.krmdpi.comoaepublish.com

The incorporation of TPE derivatives into polymer microspheres offers a pathway to create materials with controllable and responsive luminescent characteristics. nih.govresearchgate.net These microspheres, typically ranging from nanometers to micrometers in diameter, can be fabricated using various techniques, including emulsification and precision particle fabrication methods. nist.govfrontiersin.orgnih.gov